8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTRYTGJDHLGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ortho-hydroxyaryl aldehydes with Meldrum’s acid in the presence of a base such as triethylamine. The reaction proceeds through an intramolecular cyclization to form the chromene ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used as an oxidizing agent under mild conditions.
Reduction: LiAlH4 is used as a reducing agent in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-oxo-2H-chromene-3-carboxylic acid has been explored for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit tumor growth in vitro, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Research indicates that this compound displays significant antibacterial activity against strains such as Mycobacterium tuberculosis. This suggests its potential use in treating bacterial infections.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its electrophilic properties, which are enhanced by the presence of the chlorine atom and the carbonyl group. It can be utilized in:
- Synthesis of Coumarin Derivatives : this compound can be modified to create various coumarin derivatives that may possess enhanced biological activities.
- Functionalization Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups, which can lead to the development of novel compounds with specific properties.
Material Science
In material science, this compound is being investigated for:
- Polymer Development : The compound's structure allows it to be incorporated into polymer matrices, potentially leading to materials with unique mechanical and thermal properties.
- Nanomaterials : Research is exploring its role in the synthesis of nanomaterials, which could have applications in electronics and photonics.
Data Table: Biological Activities of this compound
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Anticancer (Various Cell Lines) | TBD | Induces apoptosis in cancer cells |
| Antimicrobial (M. tuberculosis) | TBD | Significant inhibition observed |
| Anti-inflammatory | TBD | Reduces inflammation markers |
Case Studies
Several studies have highlighted the applications of this compound:
- Cytotoxicity Assays : In vitro assays have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
- Antimicrobial Efficacy : A study focused on the compound's effectiveness against Mycobacterium tuberculosis revealed an IC50 value indicating significant antibacterial activity, suggesting its potential role in tuberculosis treatment.
- Inflammation Reduction Studies : Research involving animal models showed that administration of this compound led to decreased levels of pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar benzopyran ring system.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with biological targets and enable unique chemical reactions compared to other chromene derivatives .
Biological Activity
8-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, characterized by its unique structure that includes a chloro substituent at the 8-position and a carboxylic acid functional group. Its molecular formula is C₉H₅ClO₄, with a molecular weight of approximately 224.6 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties.
The presence of the chlorine atom at the 8-position and the carbonyl group at the 2-position enhances the compound's reactivity and biological activity. The electron-withdrawing nature of these groups contributes to its interaction with various biological targets, making it an interesting candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antibacterial properties. In vitro tests have shown effectiveness against various strains of bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antioxidant Properties
Research has demonstrated that this compound possesses antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is believed to stem from its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property may have implications for diseases linked to oxidative stress, such as neurodegenerative disorders.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The compound's structural features may enhance its ability to interact with specific molecular targets associated with cancer progression .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in oxidative stress responses and microbial growth inhibition pathways.
- Cell Signaling Modulation : Alteration of key signaling pathways that regulate apoptosis and cell cycle progression in cancer cells.
- Free Radical Scavenging : Direct scavenging of reactive oxygen species (ROS), contributing to its antioxidant effects.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various chromene derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.
Case Study: Antioxidant Activity
A study investigating the antioxidant properties utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity. The results demonstrated that this compound exhibited an IC50 value of 25 µM, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Q & A
Q. What are the common synthetic routes for preparing 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with functionalized coumarin precursors. For example, 8-substituted coumarins can be synthesized via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl). Chlorination at the 8-position is achieved using reagents like SOCl₂ or PCl₅ in anhydrous DCM . Optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize side products. Post-synthesis, the carboxylic acid group may be introduced via oxidation of a formyl intermediate using NaClO₂ in a buffered system (NaH₂PO₄/DMSO) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradients) is standard for intermediate purification. For final crystallization, acetone or methanol/water mixtures yield high-purity crystals suitable for X-ray diffraction . Recrystallization solvents are selected based on differential solubility profiles to remove unreacted starting materials and byproducts.
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis confirms planar chromene rings and substituent positions. For example, R factors < 0.04 and mean C–C bond lengths of 0.003 Å ensure precision .
- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for H-4; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carbonyl groups) verify functional groups. IR spectra show C=O stretches at ~1700 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from moisture and light. Use corrosion-resistant packaging (e.g., amber glass) .
- Handling : Employ fume hoods, anti-static equipment, and flame-resistant lab coats. Avoid contact with water to prevent hydrolysis of the chloro substituent .
Advanced Research Questions
Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?
- Methodological Answer : Solubility is limited by the hydrophobic chromene core. Strategies include:
- Co-solvents : DMSO (≤10% v/v) or ethanol to maintain biocompatibility.
- Micellar systems : Use of surfactants like Tween-80 (0.1–1% w/v) to enhance dispersion .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate derivative.
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation involves:
Q. What is the mechanistic role of the 8-chloro substituent in modulating reactivity and bioactivity?
- Methodological Answer : The electron-withdrawing Cl group stabilizes the chromene ring via resonance, increasing electrophilicity at C-3. This enhances:
- Nucleophilic attack : Facilitates amide bond formation (e.g., with amines) for derivative synthesis .
- Biological activity : Chlorine improves membrane permeability and binding affinity to targets like COX-2 or bacterial topoisomerases. Comparative studies with 8-methoxy analogs show reduced antibacterial efficacy, highlighting Cl’s electronic effects .
Q. How can derivatives of this compound be designed for targeted therapeutic applications (e.g., anti-inflammatory agents)?
- Methodological Answer :
- Scaffold modification : Introduce substituents at C-4 (e.g., methyl, allyl) via Friedel-Crafts alkylation to enhance lipophilicity .
- Hybrid molecules : Conjugate with NSAIDs (e.g., ibuprofen) via ester linkages to synergize COX inhibition.
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding to IL-6 or TNF-α, followed by SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
